molecular formula C21H20FN3O2S B2925136 N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895784-25-5

N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2925136
CAS No.: 895784-25-5
M. Wt: 397.47
InChI Key: DMIWUGLFDOYUMW-UHFFFAOYSA-N
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Description

N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic small molecule featuring a central ethanediamide (oxalamide) linker connecting two distinct moieties: a 4-ethylphenyl group and a 2-(3-fluorophenyl)-1,3-thiazol-4-yl ethyl chain. The compound’s design incorporates fluorinated aromatic systems and a thiazole heterocycle, which are common in medicinal chemistry for modulating electronic properties, lipophilicity, and target binding. Its molecular formula is C₂₁H₂₀F₂N₃O₂S, with a molecular weight of 431.47 g/mol.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-2-14-6-8-17(9-7-14)24-20(27)19(26)23-11-10-18-13-28-21(25-18)15-4-3-5-16(22)12-15/h3-9,12-13H,2,10-11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIWUGLFDOYUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Coupling Reactions: The thiazole derivative is then coupled with a fluorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Amidation: The final step involves the amidation reaction where the ethylphenyl group is introduced to form the ethanediamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed on the fluorophenyl group, converting it to a phenyl group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Introduction of various functional groups on the thiazole ring.

Scientific Research Applications

N’-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N’-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and thiazole groups allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and functional groups of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reference
Target Compound C₂₁H₂₀F₂N₃O₂S 431.47 4-ethylphenyl, 3-fluorophenyl-thiazole Ethanediamide, thiazole -
G571-0262 (N'-(3-fluoro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide) C₂₀H₁₇F₂N₃O₂S 409.43 3-fluoro-4-methylphenyl, 3-fluorophenyl-thiazole Ethanediamide, thiazole
Compound (N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide) C₁₉H₂₄FN₃O₄S 417.48 4-fluoro-2-methylphenyl-sulfonyl, oxazinan Ethanediamide, sulfonyl, oxazinan
Mirabegron (MBG) (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide) C₂₁H₂₄N₄O₂S 396.51 2-amino-thiazole, hydroxy-phenylethyl Acetamide, thiazole, β-hydroxyamine
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.16 3,4-dichlorophenyl, thiazole Acetamide, thiazole

Key Differences and Implications

Substituent Effects
  • Target vs. G571-0262 : The target compound’s 4-ethylphenyl group increases steric bulk and lipophilicity compared to G571-0262’s 3-fluoro-4-methylphenyl . Ethyl groups enhance membrane permeability but may reduce aqueous solubility. The fluorine at the 3-position in both compounds likely improves metabolic stability and electronic interactions with targets .
  • Target vs. Compound : Replacing the sulfonyl-oxazinan moiety in ’s compound with a thiazole-ethyl chain alters hydrogen-bonding capacity. Sulfonyl groups are strong hydrogen-bond acceptors, whereas thiazoles participate in π-π stacking and weak dipole interactions .
Linker and Core Structure
  • Ethanediamide vs. Acetamide: The target’s ethanediamide linker provides two amide bonds, enabling additional hydrogen-bond donor/acceptor interactions compared to Mirabegron’s single acetamide group. This could enhance binding affinity but may also increase metabolic susceptibility .
  • Thiazole vs.
Halogen Effects
  • Fluorine vs. Chlorine : The target’s 3-fluorophenyl group offers lower steric hindrance and higher electronegativity than the 3,4-dichlorophenyl group in ’s compound. Fluorine’s small size and strong electron-withdrawing effects optimize target interactions without significant metabolic deactivation .

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